molecular formula C11H14Cl2N2 B13453994 1-(7-Methylquinolin-8-yl)methanamine dihydrochloride

1-(7-Methylquinolin-8-yl)methanamine dihydrochloride

Cat. No.: B13453994
M. Wt: 245.14 g/mol
InChI Key: NNYQAZOIFJKGHI-UHFFFAOYSA-N
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Description

1-(7-Methylquinolin-8-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methylquinolin-8-yl)methanamine dihydrochloride typically involves the reaction of 7-methylquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methylquinolin-8-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(7-Methylquinolin-8-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe due to its aromatic structure.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methylquinolin-8-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA or interact with proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(8-quinolinyl)methanamine dihydrochloride
  • Methyl-quinolin-8-ylmethyl-amine dihydrochloride
  • 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride

Uniqueness

1-(7-Methylquinolin-8-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(7-methylquinolin-8-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-8-4-5-9-3-2-6-13-11(9)10(8)7-12;;/h2-6H,7,12H2,1H3;2*1H

InChI Key

NNYQAZOIFJKGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)CN.Cl.Cl

Origin of Product

United States

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